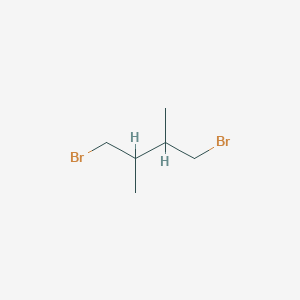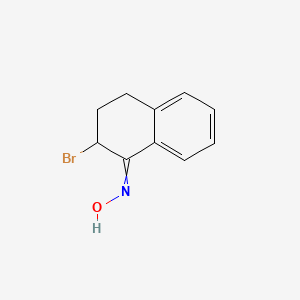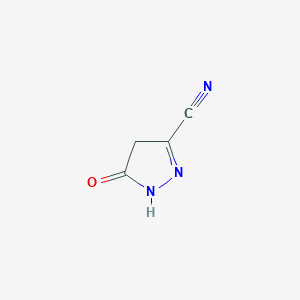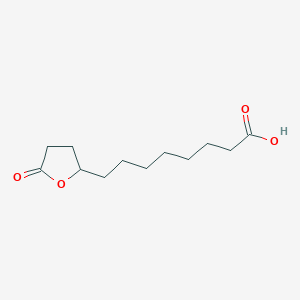![molecular formula C13H6Br4Cl2O2 B14644024 1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) CAS No. 52642-35-0](/img/structure/B14644024.png)
1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) typically involves the reaction of 3,4-dibromo-2-chlorophenol with formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge between the phenolic groups. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce quinones and hydroquinones, respectively.
科学的研究の応用
1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The methylene bridge provides structural rigidity, which can affect the compound’s overall conformation and interactions with other molecules.
類似化合物との比較
Similar Compounds
- 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-fluorobenzene)
- 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-iodobenzene)
- 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-methylbenzene)
Uniqueness
1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is unique due to the specific combination of bromine, chlorine, and oxygen atoms in its structure This combination imparts distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds
特性
CAS番号 |
52642-35-0 |
|---|---|
分子式 |
C13H6Br4Cl2O2 |
分子量 |
584.7 g/mol |
IUPAC名 |
1,2-dibromo-3-chloro-4-[(3,4-dibromo-2-chlorophenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H6Br4Cl2O2/c14-6-1-3-8(12(18)10(6)16)20-5-21-9-4-2-7(15)11(17)13(9)19/h1-4H,5H2 |
InChIキー |
JNFFLDGCVIVTSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1OCOC2=C(C(=C(C=C2)Br)Br)Cl)Cl)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Phenyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14643942.png)

![4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14643961.png)
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)

![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)

![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)




![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)
